N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-methylisoxazole-3-carboxamide
Description
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 5 and a carbamoyl group at position 3. The isoxazole moiety is linked via a carboxamide bond, with a methyl group at position 5 (Figure 1). This compound emerged as a lead in the development of Mycobacterium tuberculosis DNA gyrase B (GyrB) inhibitors, demonstrating potent ATPase inhibition (IC₅₀ < 5 µM) in biochemical assays . Its design leverages the thiophene-isoxazole scaffold to optimize interactions with the GyrB ATP-binding pocket, a critical target for antitubercular drug discovery.
Properties
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-9-7-12(19-22-9)15(21)18-16-11(14(17)20)8-13(23-16)10-5-3-2-4-6-10/h2-8H,1H3,(H2,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNVPWFLEMVHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of carbonylimidazolide in water with a nucleophile to form the carbamate. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. For this compound:
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Acidic Hydrolysis : Cleavage produces 5-methylisoxazole-3-carboxylic acid and 3-carbamoyl-5-phenylthiophen-2-amine (Figure 1A).
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Basic Hydrolysis : Forms the corresponding carboxylate salt under alkaline conditions .
Table 1: Hydrolysis Conditions and Products
Electrophilic Aromatic Substitution (EAS)
The thiophene and phenyl rings participate in EAS, though substituents modulate reactivity:
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Thiophene Ring : The electron-withdrawing carbamoyl group (-CONH₂) deactivates the ring, directing electrophiles to the less hindered 4-position (relative to the carbamoyl group) .
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Phenyl Ring : The electron-donating methylisoxazole-linked amide may activate para/ortho positions for nitration or halogenation .
Example Reaction :
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Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at the thiophene’s 4-position, forming N-(3-carbamoyl-5-phenyl-4-nitrothiophen-2-yl)-5-methylisoxazole-3-carboxamide .
Isoxazole Ring Reactivity
The 5-methylisoxazole moiety exhibits distinct behavior:
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Ring-Opening : Under strong acidic conditions (e.g., concentrated H₂SO₄), the isoxazole ring opens to form a β-ketoamide intermediate, which can further decarboxylate .
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Methyl Group Oxidation : Though resistant to mild oxidants, aggressive agents like KMnO₄ may oxidize the methyl group to a carboxylate .
Nucleophilic Substitution at the Amide
The carboxamide’s electrophilic carbonyl carbon reacts with nucleophiles:
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Grignard Reagents : Attack at the carbonyl forms ketones after workup.
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Reduction : LiAlH₄ reduces the amide to a methylene amine (-CH₂NH-).
Cross-Coupling Reactions
Functionalization of the phenyl or thiophene rings enables metal-catalyzed couplings:
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Suzuki Coupling : Requires prior halogenation (e.g., bromination) of the phenyl ring to install a boronate-compatible leaving group .
Hydrogen Bonding and Supramolecular Interactions
The carbamoyl group participates in hydrogen bonding, influencing crystal packing and solubility. This is critical in pharmaceutical applications, where intermolecular interactions affect bioavailability .
Degradation Pathways
Scientific Research Applications
Chemical Properties and Reactions
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-methylisoxazole-3-carboxamide features a unique molecular structure that includes a thiophene ring, an isoxazole ring, and a carboxamide group. This combination allows it to undergo various chemical reactions:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Converts the carboxamide group to an amine.
- Substitution : Engages in nucleophilic substitution reactions, leading to functionalized derivatives.
Chemistry
The compound serves as a building block in organic synthesis, facilitating the creation of complex molecules. Its unique structure makes it valuable for synthesizing derivatives with specific properties.
Biology
Research indicates potential bioactivity, with investigations focusing on its role as a bioactive compound in drug discovery. The compound's interaction with biological systems suggests it could influence various cellular pathways.
Medicine
In medicinal chemistry, this compound is explored for therapeutic applications, particularly in treating diseases like cancer and inflammation.
Industry
The compound is also utilized in developing new materials with unique properties, contributing to advancements in material sciences.
Case Studies
Several studies highlight the compound's biological activities:
| Study Type | Objective | Findings | Reference Year |
|---|---|---|---|
| Antimicrobial Activity | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Activity | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) | 2023 |
| Anti-inflammatory Study | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues and their structural modifications, biological targets, and activities are summarized in Table 1.
Table 1: Comparative Analysis of Structural Analogues
Key Structural Modifications and SAR Insights
Thiophene vs. Tetrahydrobenzothiophene
- The lead compound’s thiophene ring enables planar geometry for optimal ATP-binding pocket interaction.
Substituent Effects on Isoxazole
- 5-Methyl Group : Common across analogues, this group likely improves metabolic stability by shielding the isoxazole ring from oxidation .
- 3-(2-Chlorophenyl) vs. 3-Carbamoyl: The 2-chlorophenyl substituent () increases lipophilicity, which may enhance membrane permeability but reduce solubility.
Phenyl Ring Modifications
- 4-Fluoro-3-hydroxyphenyl () : The hydroxyl and fluorine groups may engage in hydrogen bonding and hydrophobic interactions, respectively, but the compound’s mitochondrial activity suggests off-target effects compared to the GyrB-specific lead .
Side Chain Variations
- The alkynyl side chain in ’s GPX4 inhibitor highlights the scaffold’s versatility for divergent targets, though this modification eliminates antitubercular activity .
Biological Activity
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Phenylthiophene moiety: Imparts unique electronic properties.
- Isoxazole ring: Known for its biological activity in various pharmacological contexts.
- Carbamoyl group : Enhances solubility and bioactivity.
The molecular formula is with a molecular weight of approximately 298.35 g/mol .
This compound is believed to interact with specific biological pathways:
- Receptor Modulation : It acts as an agonist or antagonist at various receptor sites, particularly influencing serotonin (5-HT) receptors, which are implicated in mood regulation and anxiety disorders.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Activity : Studies have shown that compounds with similar structures exhibit significant antidepressant effects by modulating serotonin levels .
- Anti-inflammatory Properties : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Serotonin Receptor Agonism | Mood enhancement | |
| Enzyme Inhibition | Reduced cell proliferation | |
| Anti-inflammatory | Decreased cytokine levels |
Case Studies
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Case Study 1: Antidepressant Efficacy
- In a controlled trial, patients treated with this compound showed a significant reduction in depression scores compared to placebo groups. This study highlighted the potential of the compound as a novel antidepressant agent.
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Case Study 2: Anti-inflammatory Response
- A study involving animal models demonstrated that administration of the compound resulted in lower levels of inflammatory markers in tissues subjected to induced inflammation. This suggests its utility in treating inflammatory diseases.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its bioavailability and efficacy. Various derivatives have been tested for improved activity against specific targets, leading to promising results in preclinical studies .
Q & A
Q. Key Considerations :
- Catalytic systems (e.g., Pd(II) for C-H functionalization) can enhance regioselectivity in thiophene derivatization .
- Reaction efficiency depends on substituent electronic effects; electron-withdrawing groups on the thiophene ring may slow coupling .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer :
Based on structurally related compounds (e.g., N-(3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide), the following precautions apply:
Hazard Classification :
- H302 : Harmful if swallowed.
- H315/H319 : Causes skin/eye irritation.
- H335 : May cause respiratory irritation .
Handling Protocols :
Q. Emergency Measures :
- Eye exposure : Rinse with water for 15+ minutes; seek medical evaluation.
- Inhalation : Move to fresh air; administer oxygen if needed .
Advanced: How does the electronic structure of the isoxazole-thiophene core influence its biological activity?
Methodological Answer :
The isoxazole-thiophene scaffold exhibits unique electronic properties due to:
Conjugation Effects : The isoxazole’s electron-deficient ring directs electrophilic substitution to the thiophene’s electron-rich positions, enhancing binding to hydrophobic enzyme pockets (e.g., Factor Xa active site) .
Spectroscopic Insights : Vibrational spectroscopy (IR/Raman) reveals strong C=O and C-N stretching modes (1600–1700 cm⁻¹), indicating hydrogen-bonding capacity critical for target interactions .
Case Study :
In Pd(II)-catalyzed C-H activation, the 5-methylisoxazole-3-carboxamide group acts as a directing group, enabling γ- or δ-functionalization of aryl amines. This electronic tuning improves catalytic efficiency in synthesizing bioactive derivatives .
Advanced: What methodologies resolve contradictions in reported biological activity data?
Methodological Answer :
Discrepancies in bioactivity data often arise from:
Assay Variability :
- Mitochondrial assays : Use standardized protocols (e.g., isolated mouse liver mitochondria in 0.25 M sucrose buffer, pH 7.4) to control for matrix effects .
- Cell-based studies : Normalize to DMSO controls (≤1% v/v) to avoid solvent toxicity .
Compound Purity :
- HPLC-UV/MS : Ensure ≥95% purity; impurities >0.1% can skew IC₅₀ values .
Data Harmonization :
- Meta-analysis : Pool data from multiple studies (e.g., Factor Xa inhibition assays) using fixed-effects models to account for inter-lab variability .
Advanced: How can computational methods predict reactivity or target interactions?
Q. Methodological Answer :
Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite.
- Targets : Use crystal structures (e.g., PDB 2BOH for Factor Xa) to model binding poses. The carboxamide group often forms hydrogen bonds with Ser195 and Gly218 .
QSAR Modeling :
- Descriptors : LogP, polar surface area, and H-bond donor/acceptor counts correlate with bioavailability (e.g., t₁/₂ >4 hr in murine models) .
DFT Calculations :
Advanced: What strategies optimize pharmacokinetics while maintaining potency?
Q. Methodological Answer :
Bioisosteric Replacement :
- Replace the benzamidine P1 group with less basic moieties (e.g., benzylamine) to reduce plasma protein binding and improve oral bioavailability (e.g., from 10% to 65% in rat models) .
Prodrug Design :
- Esterify the carboxamide to enhance intestinal absorption; hydrolyze in vivo by esterases .
Formulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
